molecular formula C13H12ClN3O4 B2879297 N'-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide CAS No. 391228-94-7

N'-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide

Cat. No.: B2879297
CAS No.: 391228-94-7
M. Wt: 309.71
InChI Key: NBOLUTPDOXWDHV-UHFFFAOYSA-N
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Description

N'-(2-Chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide is a carbohydrazide derivative featuring a 5-ethoxyoxazole core substituted with a 2-chlorobenzoyl hydrazide moiety. The 2-chlorobenzoyl group is a common substituent in bioactive molecules, often enhancing lipophilicity and binding affinity . The ethoxy group at position 5 of the oxazole ring may influence electronic effects and solubility, as seen in similar compounds .

Properties

IUPAC Name

N'-(2-chlorobenzoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-2-20-10-7-15-13(21-10)12(19)17-16-11(18)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOLUTPDOXWDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide typically involves multiple steps. One common route starts with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using thionyl chloride under the catalysis of pyridine . The resulting 2-chlorobenzoyl chloride is then reacted with ethyl oxalyl chloride to form the corresponding ethoxyoxazole intermediate. Finally, the ethoxyoxazole intermediate is treated with hydrazine hydrate to yield N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted benzoyl oxazole derivatives.

Scientific Research Applications

N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituents of N'-(2-chlorobenzoyl)-5-ethoxyoxazole-2-carbohydrazide with related compounds:

Compound Name Core Structure Substituents Key Functional Groups References
This compound Oxazole 2-Chlorobenzoyl, 5-ethoxy Oxazole, carbohydrazide, Cl [Hypothetical]
(E)-N’-(2,4-dichlorobenzylidene)-2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide (3e) Benzoxazole 2-Chloro-4-nitrophenyl, 2,4-dichlorobenzylidene Benzoxazole, nitro, Cl
N′-[(E)-(2-Chloro-6-fluorophenyl)methylene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole 2-Ethoxyphenyl, 2-chloro-6-fluorophenyl Pyrazole, Cl, F, ethoxy
2-Amino-(5-fluoro-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide Benzoxazole-indole 5-Fluoroindole, benzoxazole Benzoxazole, indole, F
N'-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC) Benzothiazole 5-Nitrothiophen, formyl Benzothiazole, nitro, thiophene

Key Observations :

  • Solubility : Ethoxy substituents (as in the target compound and ) improve solubility compared to nitro or halogenated derivatives (e.g., 3e ), which are more lipophilic .

Characterization Techniques :

  • X-ray Crystallography : Used to confirm the (E)-configuration of imine bonds in hydrazone derivatives (e.g., ).
  • Spectroscopy :
    • IR : C=O (1640–1680 cm⁻¹) and C=N (1580–1620 cm⁻¹) stretches are consistent across analogs .
    • NMR : Deshielding of protons adjacent to electron-withdrawing groups (e.g., δ4.45–4.73 ppm for H-2, H-3, and H-4 in chlorobenzoyl derivatives) .

Pharmacological and Functional Comparisons

Compound Biological Activity Mechanism/Findings Reference
Target Compound (Hypothetical) Not reported Structural similarity suggests antioxidant or anticancer potential
2-Amino-(5-fluoro-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide Antidiabetic (↓ blood glucose in rats) Dose-dependent reduction in alloxan-induced hyperglycemia
N'-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC) Cytotoxic (MCF7 breast cancer cells) Induces ROS, inhibits antioxidant enzymes
(E)-N’-(2,4-dichlorobenzylidene)-2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide (3e) Not reported (structural study) Nitro and Cl groups enhance stability

Insights :

  • The target compound’s ethoxy group may reduce toxicity compared to nitro-containing analogs like 3e or FBZC , which generate reactive oxygen species (ROS) .
  • Chlorobenzoyl derivatives often exhibit enhanced bioactivity due to improved membrane permeability .

Computational and Crystallographic Tools

  • SHELX Software : Widely used for refining crystal structures (e.g., confirmation of hydrazone configurations in ).
  • ORTEP-3/WinGX : Employed for graphical representation of molecular geometries (e.g., ).

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